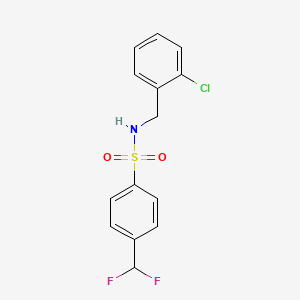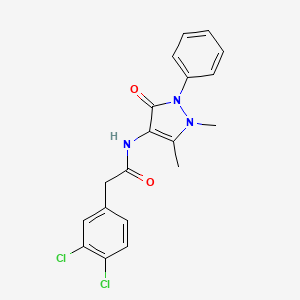![molecular formula C23H35N3O5S B13376122 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide](/img/structure/B13376122.png)
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidinylcarbonyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinylcarbonyl Moiety: This step involves the reaction of the intermediate with pyrrolidinylcarbonyl chloride under controlled conditions.
Final Coupling: The final product is obtained by coupling the intermediate compounds using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or thioethers.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to alterations in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- 1-[(4-ethoxyphenyl)sulfonyl]-N-[2-methyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
- 1-[(4-methoxyphenyl)sulfonyl]-N-[2-ethyl-1-(1-pyrrolidinylcarbonyl)butyl]-3-piperidinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H35N3O5S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-N-[(2S,3R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H35N3O5S/c1-4-17(2)21(23(28)25-13-5-6-14-25)24-22(27)18-8-7-15-26(16-18)32(29,30)20-11-9-19(31-3)10-12-20/h9-12,17-18,21H,4-8,13-16H2,1-3H3,(H,24,27)/t17-,18?,21+/m1/s1 |
Clé InChI |
MYMFPDQOOCHSLJ-WFYHXULLSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)
![6-methyl-N'-[1-(4-methylphenyl)ethylidene]nicotinohydrazide](/img/structure/B13376056.png)


![2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B13376073.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
![4-[(Octyloxy)carbonyl]-1,2,5-cyclohexatrien-1-yl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13376081.png)

![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B13376107.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
